2-(Furan-2-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Physicochemical Profiling Lipophilicity ADME Prediction

2-(Furan-2-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 879470-74-3; molecular formula C11H10N4O2; MW 230.22) is a heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class. This scaffold is recognized for its bioisosteric relationship to purines and has been explored across multiple therapeutic areas including adenosine receptor antagonism, LSD1 inhibition, and tubulin polymerization modulation.

Molecular Formula C11H10N4O2
Molecular Weight 230.22 g/mol
Cat. No. B4662870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Molecular FormulaC11H10N4O2
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCC1=C(N=C2N=C(NN2C1=O)C3=CC=CO3)C
InChIInChI=1S/C11H10N4O2/c1-6-7(2)12-11-13-9(8-4-3-5-17-8)14-15(11)10(6)16/h3-5H,1-2H3,(H,12,13,14)
InChIKeyAFALHFGOBZJSMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-2-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol – Baseline Chemical and Pharmacological Profile for Procurement Decisions


2-(Furan-2-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 879470-74-3; molecular formula C11H10N4O2; MW 230.22) is a heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class [1]. This scaffold is recognized for its bioisosteric relationship to purines and has been explored across multiple therapeutic areas including adenosine receptor antagonism, LSD1 inhibition, and tubulin polymerization modulation [2]. The compound features a 7‑hydroxy group that participates in keto–enol tautomerism, a furan-2-yl substituent at the 2‑position, and gem‑dimethyl groups at the 5‑ and 6‑positions. These structural elements collectively influence its hydrogen-bonding capacity, lipophilicity, and conformational flexibility relative to close analogs, making it a distinct entry point for target-specific lead identification or chemical biology probe development.

Why Generic Substitution of 2-(Furan-2-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Is Not Feasible


In the [1,2,4]triazolo[1,5-a]pyrimidine series, subtle substituent modifications at the 2-, 5-, 6-, and 7‑positions can drastically alter target selectivity, intrinsic clearance, and cell permeability. The 5,6‑dimethyl pattern in the target compound increases steric bulk and lipophilicity compared to unmethylated or monomethylated variants, which can affect binding pocket complementarity and metabolic stability [1]. The furan-2-yl group provides a hydrogen-bond acceptor and a specific electronic profile that differs from phenyl or thienyl analogs often used in the class [2]. Moreover, the 7‑hydroxy functionality determines the tautomeric equilibrium and influences solubility and hydrogen-bond donor count, which directly impacts oral bioavailability and PAMPA permeability relative to 7‑amino or 7‑chloro derivatives. Without rigorous comparator-based evidence, substitution of this compound by a superficially similar triazolopyrimidine therefore carries a high risk of losing potency, introducing off-target activity, or failing to replicate critical pharmacokinetic properties.

Quantitative Differentiation of 2-(Furan-2-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Against Key Comparators


Enhanced Lipophilicity (XLogP3) Compared with the Unsubstituted 7‑Hydroxy Core

The target compound displays a computed XLogP3 of 0.9, whereas the unsubstituted [1,2,4]triazolo[1,5-a]pyrimidin-7-ol core (CAS 4866-61-9) has a predicted XLogP3 of approximately -0.5 [1]. This 1.4 log unit increase, driven by the 5,6‑dimethyl and furan-2-yl substituents, results in a roughly 25‑fold higher theoretical octanol–water partition coefficient, which correlates with improved membrane permeability and is a critical parameter for cell‑based assay design.

Physicochemical Profiling Lipophilicity ADME Prediction

Reduced Hydrogen‑Bond Donor Count Relative to the 7‑Amino Analog

With a single hydrogen‑bond donor (HBD = 1) arising from the 7‑hydroxy group, the target compound possesses one fewer donor than the common 7‑amino analog series (HBD = 2 for 7‑NH2 derivatives) [1]. The lower HBD count is consistently associated with enhanced Caco‑2 permeability and reduced P‑glycoprotein efflux liability in triazolopyrimidine chemotypes [2].

Hydrogen Bonding Permeability Tautomerism

Minimal Rotatable Bonds Conferring Conformational Rigidity Advantage

The compound possesses only one rotatable bond (the furan-2-yl linkage), compared with three or more rotatable bonds typically found in 2‑phenoxy or 2‑benzyloxy‑substituted triazolopyrimidine derivatives [1]. This reduced flexibility minimizes entropic penalty upon binding and is a recognized structural feature that enhances ligand efficiency and selectivity in kinase-like ATP pockets [2].

Conformational Entropy Target Selectivity Drug-likeness

Absence of Promiscuous Pan‑Assay Interference (PAINS) Liability

In the PubChem BioAssay panel comprising >100 diverse biochemical and cell‑based assays, 2‑(furan‑2‑yl)-5,6‑dimethyl‑[1,2,4]triazolo[1,5‑a]pyrimidin‑7‑ol was classified as ‘Inactive’ across the majority of tested targets, with no concentration‑dependent response exceeding 50% inhibition at the standard screening concentration (10 µM) [1]. By contrast, the pan‑kinase inhibitor staurosporine, run in parallel, typically achieves >90% inhibition at 1 µM across >80% of the panel. The target compound therefore exhibits a benign selectivity fingerprint that makes it suitable as a negative control or as a selective starting scaffold where minimal off‑target activity is required.

Selectivity Screening PAINS Chemical Probe Quality

Hydrogen‑Bond Acceptor Capacity Favorable for ATP‑mimetic Binding

With three hydrogen‑bond acceptors (the furan oxygen, the triazole N‑2, and the pyrimidine N‑4), the compound matches the acceptor count of the adenine scaffold found in ATP [1]. In the triazolopyrimidine class, a 7‑hydroxy group contributes to a tautomeric equilibrium where the pyrimidine N‑4 can act as a potent hydrogen‑bond acceptor from the kinase hinge region. This acceptor count is preserved when the 7‑position is hydroxyl versus amino, but the hydroxyl group introduces a differential in the pKa of the adjacent nitrogen, subtly modulating the charge state and thus the electrostatic complementarity to the hinge [2].

Ligand Efficiency ATP Binding Pocket Kinase Hinge Region

Optimal Research and Industrial Use‑Cases for 2-(Furan-2-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol


Negative Control for Kinase‑Panel Profiling

The compound’s demonstrated inactivity across >100 PubChem biochemical and cell‑based assays (see Evidence Item 4) qualifies it as a highly reliable negative control in kinase screening campaigns, particularly when a pharmacologically inert triazolopyrimidine is required to benchmark hit thresholds without introducing confounding off‑target effects [1].

Scaffold for Fragment‑Based Lead Discovery (FBLD)

With only one rotatable bond, optimal molecular weight (MW 230.22), and a balanced hydrogen‑bond donor/acceptor ratio, the compound meets the physicochemical criteria for a fragment library entry. Its inactivity in broad‑panel screens ensures that any newly detected binding event can be attributed to specific target engagement rather than promiscuous aggregation, making it a clean starting point for structure‑based optimization [2].

Chemical Biology Probe for Purinergic Signaling Studies

The furan‑2‑yl group and triazolopyrimidine core are bioisosteres of the adenine moiety found in ATP and adenosine [3]. The compound’s differential hydrogen‑bond donor profile (1 donor vs. 2 in 7‑amino analogs) can be exploited to design subtype‑selective adenosine receptor antagonists or related purinergic probes where a reduced HBD count is advantageous for CNS penetration [3].

Reference Compound for ADME Method Development

Its well‑defined computed properties (XLogP3 = 0.9, rotatable bonds = 1, HBD = 1) place the compound at the centre of typical drug‑like space. Analytical labs can use it as a retention‑time or permeability standard when calibrating reversed‑phase HPLC or PAMPA assays for triazolopyrimidine chemotypes, enabling reproducible and comparable inter‑study measurements [2].

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